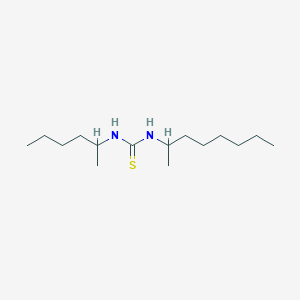
N-Hexan-2-yl-N'-octan-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexan-2-yl-N’-octan-2-ylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexan-2-yl-N’-octan-2-ylthiourea typically involves the reaction of hexan-2-amine and octan-2-amine with thiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The thiocyanate acts as a source of the thiourea group, which reacts with the amines to form the desired product.
Industrial Production Methods
On an industrial scale, the production of N-Hexan-2-yl-N’-octan-2-ylthiourea may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hexan-2-yl-N’-octan-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-Hexan-2-yl-N’-octan-2-ylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of N-Hexan-2-yl-N’-octan-2-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt protein-protein interactions. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-phenylthiourea
- N,N’-Diethylthiourea
- N,N’-Diphenylthiourea
Uniqueness
N-Hexan-2-yl-N’-octan-2-ylthiourea is unique due to its specific alkyl chain lengths, which can influence its solubility, reactivity, and biological activity. The combination of hexan-2-yl and octan-2-yl groups provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
62549-37-5 |
|---|---|
Molecular Formula |
C15H32N2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-hexan-2-yl-3-octan-2-ylthiourea |
InChI |
InChI=1S/C15H32N2S/c1-5-7-9-10-12-14(4)17-15(18)16-13(3)11-8-6-2/h13-14H,5-12H2,1-4H3,(H2,16,17,18) |
InChI Key |
RWFJPOBZRYDMFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(=S)NC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



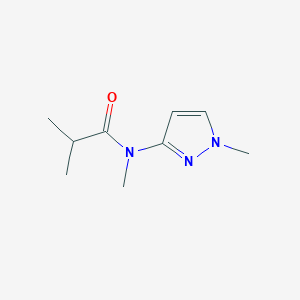
![5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14519667.png)
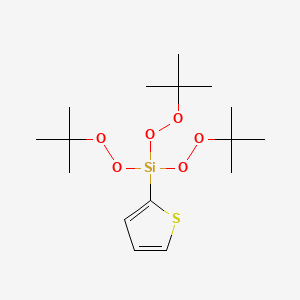
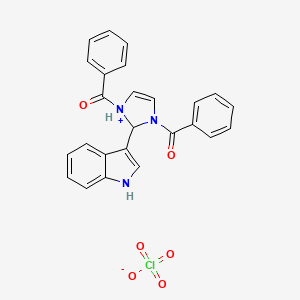

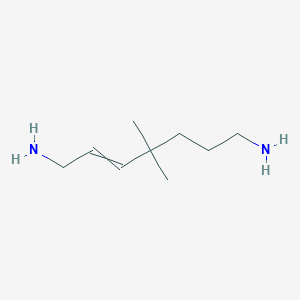
![Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14519703.png)

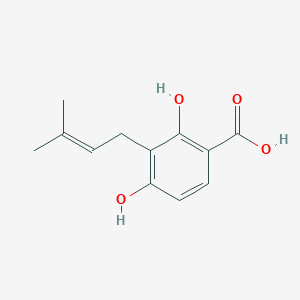

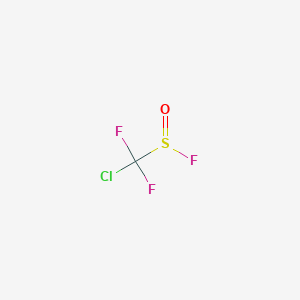
![2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14519722.png)

